4-Chloro-5-isopropyl-6-(methylthio)pyrimidine
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Overview
Description
4-Chloro-5-isopropyl-6-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C8H11ClN2S. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-5-isopropylpyrimidine with methylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-isopropyl-6-(methylthio)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-isopropyl-6-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-isopropyl-6-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound interacts with molecular targets such as enzymes or receptors, altering their activity and leading to the desired therapeutic effect. The pathways involved can include inhibition of specific enzymes or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4-Chloro-5-methyl-6-(methylthio)pyrimidine
- 4-Chloro-5-isopropyl-2-(methylthio)pyrimidine
Uniqueness
4-Chloro-5-isopropyl-6-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methylthio groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1341321-06-9 |
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Molecular Formula |
C8H11ClN2S |
Molecular Weight |
202.71 g/mol |
IUPAC Name |
4-chloro-6-methylsulfanyl-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H11ClN2S/c1-5(2)6-7(9)10-4-11-8(6)12-3/h4-5H,1-3H3 |
InChI Key |
LALMOFRFGFQLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CN=C1Cl)SC |
Origin of Product |
United States |
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